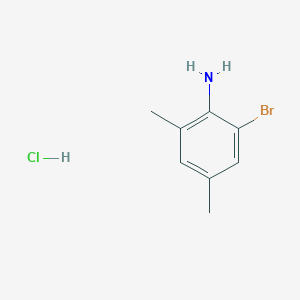

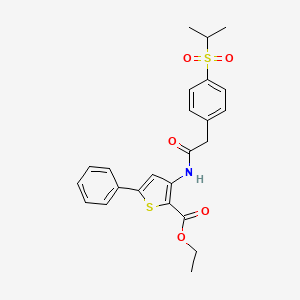

![molecular formula C16H25NO2 B2765016 N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine CAS No. 100095-38-3](/img/structure/B2765016.png)

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine, also known as methoxetamine, is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. Methoxetamine was first synthesized in 2010 and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Neuroprotection in Cerebral Ischemia

This compound has been studied for its neuroprotective effects in cerebral ischemia. It’s been shown to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification. This regulation is crucial in preventing neuron death following cerebral ischemia, as neuronal energy metabolism is highly dependent on glucose .

Enhancement of Cellular Bioenergetics

Research indicates that the compound contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . It enhances O-GlcNAcylation on mitochondrial proteins, which is linked to improved survival of cells and tissues under stress.

Mitochondrial Network Homeostasis

The compound is involved in maintaining mitochondrial network homeostasis mediated by O-GlcNAcylation. This process is critical for the neuroprotection of primary cortical neurons under ischemic-like conditions, improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway .

Synthetic Analog Development

It serves as a synthetic analog for salidroside, improving lipid solubility and pharmacological activity. This enhancement allows it to pass through the blood-brain barrier more effectively, making it superior to salidroside in treating central nervous system diseases .

Organic Synthesis Intermediate

As an organic synthesis intermediate, this compound is used in laboratory research and chemical synthesis processes. It’s particularly valuable in the development of new pharmaceuticals and chemicals .

Potential Therapeutic Agent

The compound has been identified as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain. It’s part of a class of selective CB2 receptor agonists, which are promising for pain management .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-16(2)12-14(9-11-19-16)17-10-8-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJDDRQDDJMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCCC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

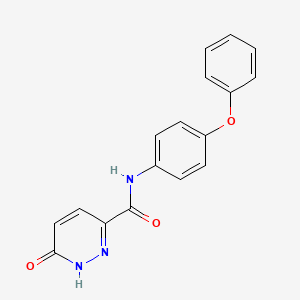

![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)

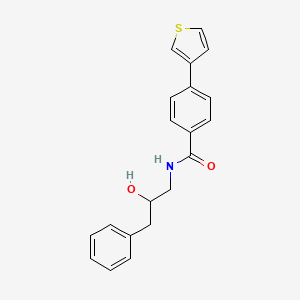

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)

![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)

![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)